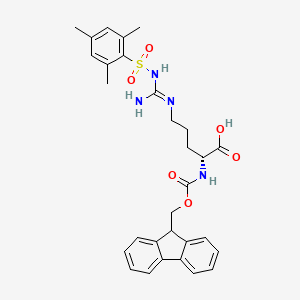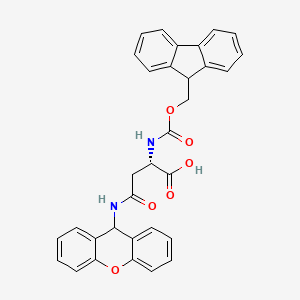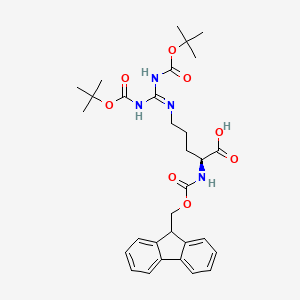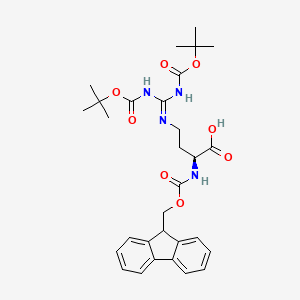
Fmoc-D-Arg(Mts)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-Arg(Mts)-OH, also known as Fmoc-D-Arginine(Methylthio)methyl Ester Hydrochloride, is a versatile, synthetic amino acid derivative with a wide range of applications in the scientific research field. It is a valuable tool for researchers due to its unique properties, which include its ability to be synthesized easily, its high reactivity, and its ability to be used in various biochemical and physiological experiments.
Scientific Research Applications
Peptide Synthesis and Hydrogel Formation
Fmoc-protected amino acids, including those similar to Fmoc-D-Arg(Mts)-OH, are integral in the synthesis of peptides and the formation of hydrogels. These compounds are used to create self-assembling materials that mimic the extracellular matrix, facilitating cell culture applications. For instance, multicomponent dipeptide hydrogels, which include Fmoc-protected amino acids, have been shown to support the viability and growth of NIH 3T3 fibroblast cells by mimicking the integrin-binding RGD peptide of fibronectin (Liyanage et al., 2015).
Antibacterial and Anti-inflammatory Applications
The advancement of peptide- and amino-acid-based nanotechnology has led to the development of Fmoc-decorated self-assembling building blocks for antibacterial and anti-inflammatory purposes. Research has demonstrated the antibacterial capabilities of nanoassemblies formed by Fmoc-protected amino acids, highlighting their potential in creating enhanced composite materials for biomedical applications (Schnaider et al., 2019).
Challenges in Peptide Synthesis
The incorporation of Fmoc-protected amino acids in solid-phase peptide synthesis (SPPS) presents specific challenges, such as poor coupling efficiency and the need for careful selection of orthogonal protecting groups to ensure successful peptide chain assembly. For example, Fmoc-Dab(Mtt)-OH has shown abnormally poor coupling efficiency in SPPS, which highlights the importance of selecting appropriate coupling reagents and protocols to achieve complete incorporation of Fmoc-protected amino acids (Lam et al., 2022).
Mechanism of Action
Target of Action
Fmoc-D-Arg(Mts)-OH is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the 9-fluorenylmethyloxycarbonyl (Fmoc) group promote the association of building blocks, making it a crucial component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through unique interactions, including hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the self-assembly of peptides . The compound can influence the formation of π-π interactions both between Fmoc groups and side-chain phenyl rings, thus distinctly promoting the self-assembly .
Pharmacokinetics
The compound’s self-assembly features and potential applications suggest that these properties could be influenced by its inherent hydrophobicity and aromaticity .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its ability to promote the self-assembly of peptides . This results in the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
properties
IUPAC Name |
(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N4O6S/c1-18-15-19(2)27(20(3)16-18)41(38,39)34-29(31)32-14-8-13-26(28(35)36)33-30(37)40-17-25-23-11-6-4-9-21(23)22-10-5-7-12-24(22)25/h4-7,9-12,15-16,25-26H,8,13-14,17H2,1-3H3,(H,33,37)(H,35,36)(H3,31,32,34)/t26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUQIZIPLJEHW-AREMUKBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)





